molecular formula C11H13FN2O2 B11180800 N-(3-fluorophenyl)morpholine-4-carboxamide

N-(3-fluorophenyl)morpholine-4-carboxamide

Cat. No.: B11180800
M. Wt: 224.23 g/mol
InChI Key: CJRBLOUYWXBIHL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a morpholine ring attached to a 3-fluorophenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)morpholine-4-carboxamide typically involves the reaction of 3-fluoroaniline with morpholine and a carboxylating agent. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluorophenyl)morpholine-4-carboxylic acid, while reduction may produce N-(3-fluorophenyl)morpholine-4-methanol.

Scientific Research Applications

N-(3-fluorophenyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C11H13FN2O2

Molecular Weight

224.23 g/mol

IUPAC Name

N-(3-fluorophenyl)morpholine-4-carboxamide

InChI

InChI=1S/C11H13FN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15)

InChI Key

CJRBLOUYWXBIHL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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